molecular formula C6H7NO B1315684 4-Methyl-1H-pyrrole-2-carbaldehyde CAS No. 24014-19-5

4-Methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1315684
CAS No.: 24014-19-5
M. Wt: 109.13 g/mol
InChI Key: GQIUKYUNGBBIEQ-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C6H7NO. It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. This compound is characterized by the presence of a methyl group at the fourth position and an aldehyde group at the second position of the pyrrole ring. It is used in various chemical syntheses and has applications in different scientific fields.

Biochemical Analysis

Cellular Effects

The effects of 4-Methyl-1H-pyrrole-2-carbaldehyde on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways by modifying key signaling proteins through covalent binding. For instance, it can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of Schiff bases with primary amines, leading to the modification of lysine residues in proteins. This modification can result in enzyme inhibition or activation, depending on the specific protein target. Additionally, this compound can form adducts with nucleophilic sites on DNA, potentially leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo oxidation to form carboxylic acids over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These dose-dependent effects are critical for understanding the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its oxidation by aldehyde dehydrogenases to form carboxylic acids. This compound can also participate in the formation of Schiff bases with amino acids, leading to the generation of imines and subsequent metabolic intermediates. These interactions can affect metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by its chemical properties, including its hydrophobicity and reactivity .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or nucleus, where it can influence cellular processes. The activity and function of this compound are closely linked to its subcellular localization, as it can interact with distinct sets of biomolecules in different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-methylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions and yields the desired aldehyde.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under appropriate conditions.

Major Products:

    Oxidation: 4-Methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 4-Methyl-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a building block for biologically active compounds.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    1H-Pyrrole-2-carboxaldehyde: Lacks the methyl group at the fourth position.

    1-Methyl-1H-pyrrole-2-carboxaldehyde: Has a methyl group at the nitrogen atom instead of the fourth position.

    2-Formylpyrrole: Another name for 1H-Pyrrole-2-carboxaldehyde.

Properties

IUPAC Name

4-methyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-2-6(4-8)7-3-5/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIUKYUNGBBIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556111
Record name 4-Methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24014-19-5
Record name 4-Methyl-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24014-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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